molecular formula C22H22N4O2 B11194921 6-(2-furyl)-9-(4-isopropylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(2-furyl)-9-(4-isopropylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11194921
M. Wt: 374.4 g/mol
InChI Key: WOTJNLLYGXVBTQ-UHFFFAOYSA-N
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Description

6-(2-furyl)-9-(4-isopropylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with furyl and isopropylphenyl substituents. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-furyl)-9-(4-isopropylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones to form the triazole ring, followed by further functionalization to introduce the quinazoline moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

6-(2-furyl)-9-(4-isopropylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation occurs efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted triazoloquinazolines with different functional groups .

Scientific Research Applications

6-(2-furyl)-9-(4-isopropylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-furyl)-9-(4-isopropylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazolines and related heterocycles, such as:

  • 1,2,4-triazolo[4,3-a]quinazolines
  • 1,2,4-triazolo[4,3-b]quinazolines
  • 1,2,4-triazolo[4,3-c]quinazolines

Uniqueness

What sets 6-(2-furyl)-9-(4-isopropylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the furyl and isopropylphenyl groups may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

6-(furan-2-yl)-9-(4-propan-2-ylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H22N4O2/c1-13(2)14-5-7-15(8-6-14)21-20-17(25-22-23-12-24-26(21)22)10-16(11-18(20)27)19-4-3-9-28-19/h3-9,12-13,16,21H,10-11H2,1-2H3,(H,23,24,25)

InChI Key

WOTJNLLYGXVBTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=NC=NN25

Origin of Product

United States

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